Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313032
InChI: InChI=1S/C16H17N3O5/c1-2-23-14(20)10-19-9-8-13(17-15(19)21)18-16(22)24-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18,21,22)
SMILES:
Molecular Formula: C16H17N3O5
Molecular Weight: 331.32 g/mol

Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate

CAS No.:

Cat. No.: VC18313032

Molecular Formula: C16H17N3O5

Molecular Weight: 331.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate -

Specification

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
IUPAC Name ethyl 2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetate
Standard InChI InChI=1S/C16H17N3O5/c1-2-23-14(20)10-19-9-8-13(17-15(19)21)18-16(22)24-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,17,18,21,22)
Standard InChI Key LENGERUNJBMNNN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 1-position with an ethyl acetoxy group (CH2COOEt-\text{CH}_2\text{COOEt}) and at the 4-position with a Cbz-protected amino group (NH-Cbz-\text{NH-Cbz}). The Cbz group (C6H5CH2OCO\text{C}_6\text{H}_5\text{CH}_2\text{OCO}-) provides steric protection to the amino functionality, a common strategy in peptide synthesis to prevent undesired side reactions .

Table 1: Key Structural and Computational Data

PropertyValue/DescriptorSource
Molecular FormulaC16H17N3O5\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{5}
Molecular Weight331.32 g/mol
IUPAC NameEthyl 2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1(2H)-yl]acetate
SMILESCCOC(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2\text{CCOC(=O)CN1C=CC(=NC1=O)NC(=O)OCC2=CC=CC=C2}
InChI KeyLENGERUNJBMNNN-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate likely follows multi-step protocols analogous to related pyrimidine derivatives:

  • Pyrimidine Ring Formation: Condensation of urea derivatives with β-keto esters or malonic acid derivatives under acidic conditions .

  • Cbz Protection: Introduction of the Cbz group via reaction with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) in the presence of a base .

  • Side-Chain Functionalization: Alkylation or esterification at the 1-position using ethyl bromoacetate or similar reagents .

A related synthesis for 2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid (a structural analog) employed hydrogenolysis for deprotection, suggesting compatibility with Pd/C-catalyzed reactions for the Cbz group .

Table 2: Key Synthetic Steps for Analogous Compounds

StepReagents/ConditionsYieldSource
Cbz ProtectionBenzyl chloroformate, DBU, THF74%
EsterificationEthyl bromoacetate, K2_2CO3_3, DMF56%
DeprotectionH2_2, Pd/C, MeOH85%

Related Compounds and Structural Comparisons

Analogs with Modified Protecting Groups

Replacing the Cbz group with benzhydryloxycarbonyl (Bhoc) or tert-butoxycarbonyl (Boc) alters solubility and reactivity. For example, 2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid (MW: 379.4 g/mol) shows enhanced stability under acidic conditions .

Table 3: Comparison with Related Pyrimidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1-yl]acetateC16H17N3O5\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{5}331.32Cbz protection
2-(4-(Benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl)acetic acidC20H17N3O5\text{C}_{20}\text{H}_{17}\text{N}_{3}\text{O}_{5}379.40Bhoc protection
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl)acetateC9H13N3O4\text{C}_{9}\text{H}_{13}\text{N}_{3}\text{O}_{4}227.22Hydroxymethyl substitution

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